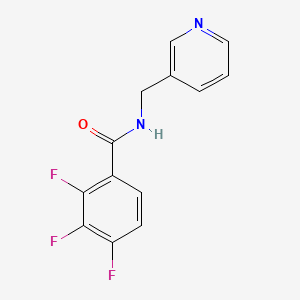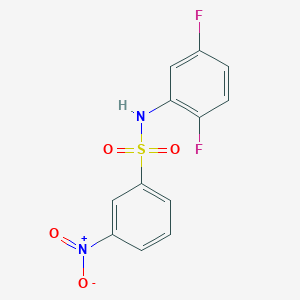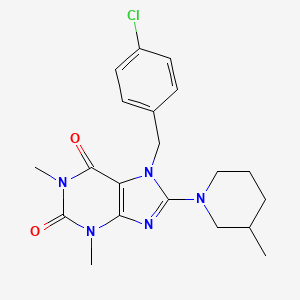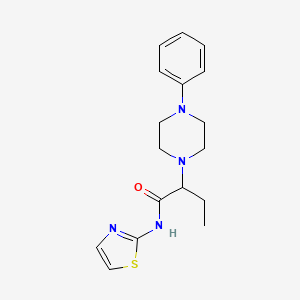
2,3,4-trifluoro-N-(3-pyridinylmethyl)benzamide
描述
2,3,4-trifluoro-N-(3-pyridinylmethyl)benzamide, also known as TPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 303.27 g/mol.
科学研究应用
2,3,4-trifluoro-N-(3-pyridinylmethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been used in the synthesis of novel materials, such as metal-organic frameworks, which have potential applications in gas storage and separation. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions in environmental and biological samples.
作用机制
The mechanism of action of 2,3,4-trifluoro-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of enzymes or proteins that are involved in various cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to modulate the activity of various enzymes and proteins, including acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. This compound has been shown to have minimal toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
2,3,4-trifluoro-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are several future directions for 2,3,4-trifluoro-N-(3-pyridinylmethyl)benzamide research, including the development of novel this compound derivatives with improved efficacy and selectivity for specific targets. This compound could also be used in combination with other drugs or therapies to enhance their effectiveness. Further studies are also needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as material science and analytical chemistry.
属性
IUPAC Name |
2,3,4-trifluoro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-10-4-3-9(11(15)12(10)16)13(19)18-7-8-2-1-5-17-6-8/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIFNGQXSJKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4659124.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4659141.png)

![2-{[3-(trifluoromethyl)benzoyl]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4659147.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4659159.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4659161.png)
![2-{[2-(2-ethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4659167.png)

![5-isopropyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4659187.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4659194.png)
![methyl 2-({[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}amino)benzoate](/img/structure/B4659196.png)

![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4659214.png)